1-(4-bromobutyl)-2-fluorobenzene

Chemical Procurement Quality Control Synthetic Reliability

1-(4-Bromobutyl)-2-fluorobenzene (CAS 1343287-81-9, molecular formula C10H12BrF, molecular weight 231.11 g/mol) is a halogenated aromatic compound featuring a 2-fluorobenzene ring linked to a 4-bromobutyl side chain. This bifunctional building block combines the electrophilic reactivity of a terminal primary alkyl bromide with the metabolic stability and unique electronic properties conferred by an ortho-fluorine substituent.

Molecular Formula C10H12BrF
Molecular Weight 231.10 g/mol
CAS No. 1343287-81-9
Cat. No. B6611514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobutyl)-2-fluorobenzene
CAS1343287-81-9
Molecular FormulaC10H12BrF
Molecular Weight231.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCCCBr)F
InChIInChI=1S/C10H12BrF/c11-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8H2
InChIKeyCGNAYVOOGLVBDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromobutyl)-2-fluorobenzene (CAS 1343287-81-9): A Versatile Ortho-Fluorinated Alkylating Intermediate for Pharmaceutical and Agrochemical Synthesis


1-(4-Bromobutyl)-2-fluorobenzene (CAS 1343287-81-9, molecular formula C10H12BrF, molecular weight 231.11 g/mol) is a halogenated aromatic compound featuring a 2-fluorobenzene ring linked to a 4-bromobutyl side chain . This bifunctional building block combines the electrophilic reactivity of a terminal primary alkyl bromide with the metabolic stability and unique electronic properties conferred by an ortho-fluorine substituent. The compound serves primarily as an alkylating agent in organic synthesis, enabling the installation of the 2-fluorophenylbutyl motif into larger molecular architectures [1]. The ortho-fluorine substitution pattern is critical for its specific applications in medicinal chemistry, where it influences molecular conformation, target binding, and metabolic fate differently than meta- or para-fluorinated analogs [1].

Why Generic Substitution of 1-(4-Bromobutyl)-2-fluorobenzene Fails: Critical Role of Ortho-Fluorine and Bromobutyl Chain


Substituting 1-(4-bromobutyl)-2-fluorobenzene with non-fluorinated analogs (e.g., 1-(4-bromobutyl)benzene) or regioisomeric fluorobenzene derivatives (e.g., 3- or 4-fluoro) is not equivalent due to profound differences in reactivity, metabolic stability, and downstream functionalization outcomes. The ortho-fluorine atom in this compound exerts a unique steric and electronic influence on the aromatic ring, affecting regioselectivity in cross-coupling reactions and increasing resistance to oxidative metabolism compared to meta- or para-fluorinated isomers [1][2]. Furthermore, the 4-bromobutyl chain provides a flexible linker of defined length and reactivity that differs substantially from chlorobutyl analogs in nucleophilic substitution rates, and from shorter or branched alkyl chains in spatial presentation of the fluorophenyl group [3]. The quantitative evidence below demonstrates that these structural features translate into measurable differences in synthetic yields, metabolic half-life, and final product performance.

1-(4-Bromobutyl)-2-fluorobenzene: Quantified Differentiation Versus Closest Analogs in Reactivity, Purity, and Metabolic Profile


Comparative Purity Levels of Commercially Available 1-(4-Bromobutyl)-2-fluorobenzene

1-(4-Bromobutyl)-2-fluorobenzene is available from multiple suppliers with varying purity specifications. Leyan offers this compound at 98% purity, whereas AKSci and Sigma-Aldrich offer it at 95% purity . The 3% difference in purity can be critical for applications requiring high synthetic fidelity, such as late-stage functionalization or API synthesis, where even minor impurities can lead to side reactions or require additional purification steps.

Chemical Procurement Quality Control Synthetic Reliability

Bromobutyl Versus Chlorobutyl Reactivity in Nucleophilic Substitution

The terminal bromine atom in 1-(4-bromobutyl)-2-fluorobenzene exhibits significantly higher reactivity in SN2 nucleophilic substitution compared to the chlorine atom in 1-(4-chlorobutyl)-2-fluorobenzene. Literature data for analogous alkyl halides indicate that primary alkyl bromides react approximately 50-100 times faster than primary alkyl chlorides under standard SN2 conditions [1][2]. This rate enhancement translates to shorter reaction times, lower required temperatures, and higher yields in alkylation steps involving this compound.

Alkylation Reaction Kinetics Synthetic Efficiency

Ortho-Fluorine Impact on Metabolic Stability Relative to Non-Fluorinated Analog

The ortho-fluorine substituent in 1-(4-bromobutyl)-2-fluorobenzene enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the adjacent ortho position of the aromatic ring. Studies on fluorobenzene derivatives demonstrate that fluorine substitution reduces metabolic clearance by 2- to 10-fold compared to non-fluorinated phenyl rings, with ortho-fluorine providing the most pronounced protection against oxidative metabolism [1][2]. This effect is attributed to the strong C-F bond and the electron-withdrawing nature of fluorine, which deactivates the ring toward electrophilic metabolic attack.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Exact Mass Comparison for Analytical Detection Sensitivity

The exact monoisotopic mass of 1-(4-bromobutyl)-2-fluorobenzene is 230.01064 g/mol, as calculated from its molecular formula C10H12BrF [1]. This differs from the exact mass of the non-fluorinated analog 1-(4-bromobutyl)benzene (212.0200 g/mol) by 17.9906 mass units [2]. This mass difference is significant for LC-MS/MS and HRMS detection, providing a distinct isotopic signature that enhances selectivity and reduces background noise in complex biological matrices.

Mass Spectrometry Analytical Chemistry Detection Limits

Rotatable Bond Count and Molecular Flexibility in Drug Design

1-(4-Bromobutyl)-2-fluorobenzene contains 4 rotatable bonds (excluding the aromatic ring), as determined by its SMILES structure . This count is identical to that of 1-(4-bromobutyl)benzene and other regioisomers. However, the ortho-fluorine substituent introduces a steric constraint that can influence the preferred conformation of the butyl chain, potentially affecting binding entropy and target engagement in drug candidates [1]. While quantitative comparative data on conformational restriction is not available, this parameter is a key consideration in fragment-based drug discovery where optimal linker flexibility is critical.

Drug Design Conformational Analysis Bioavailability

Optimal Use Cases for 1-(4-Bromobutyl)-2-fluorobenzene in Drug Discovery and Chemical Synthesis


Synthesis of Fluorinated Linker-Containing Kinase Inhibitors

The ortho-fluorophenylbutyl moiety provided by 1-(4-bromobutyl)-2-fluorobenzene serves as an optimal linker in kinase inhibitor design. The butyl chain offers sufficient length to span from a hinge-binding core to a solvent-exposed region or a remote hydrophobic pocket, while the ortho-fluorine enhances metabolic stability and can engage in favorable interactions with protein backbone atoms. Researchers can alkylate a nitrogen-containing heterocycle (e.g., pyridine, pyrimidine) with this compound to install the linker in a single step, benefiting from the high reactivity of the terminal bromide [1].

Preparation of Agrochemical Intermediates Requiring Ortho-Fluoro Aromatic Substituents

In agrochemical research, ortho-fluorophenyl groups are prevalent in herbicides and fungicides due to their ability to improve soil persistence and reduce off-target toxicity. 1-(4-Bromobutyl)-2-fluorobenzene is a key intermediate for introducing this motif via alkylation of nucleophilic sites on heterocyclic cores. The compound's high purity (up to 98% available) ensures consistent yields in multistep syntheses, reducing the need for extensive purification at intermediate stages [1].

Synthesis of Radioligands and PET Tracers Requiring High Isotopic Purity

The distinct exact mass (230.01064 g/mol) and isotopic signature of 1-(4-bromobutyl)-2-fluorobenzene make it a valuable starting material for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging. The bromine atom can be replaced with a radioactive isotope (e.g., 76Br) via nucleophilic substitution, while the ortho-fluorine serves as a stable marker for mass spectrometry-based metabolite identification. The compound's availability in high purity reduces the risk of isotopic dilution and improves radiochemical yield [1].

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